3-Nitro-5-(3-(trifluoromethoxy)phenyl)pyridin-4-amine

Medicinal Chemistry QSAR Substituent Effects

Researchers often face supply gaps for functionalized pyridine scaffolds with precisely tuned electronic profiles for kinase inhibitor programs. This compound directly solves that with its 3-nitro/5-(3-OCF₃-Ph)/4-amine substitution pattern. - Dual-Functional Core: Nitro group (reducible) and primary amine enable chemoselective derivatization into hinge-binding motifs, a key advantage over simpler nitroanilines. - Quantifiable Lipophilicity: The meta-OCF₃ group provides a cLogP increase of ~0.85 vs. a methyl analog, enabling fine-tuned permeability in lead optimization. - Reliable Supply: Sourced as a custom-synthesized building block with full analytical characterization (≥95% HPLC, NMR), ensuring batch-to-batch consistency for SAR studies.

Molecular Formula C12H8F3N3O3
Molecular Weight 299.20 g/mol
Cat. No. B8164921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-5-(3-(trifluoromethoxy)phenyl)pyridin-4-amine
Molecular FormulaC12H8F3N3O3
Molecular Weight299.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=CN=CC(=C2N)[N+](=O)[O-]
InChIInChI=1S/C12H8F3N3O3/c13-12(14,15)21-8-3-1-2-7(4-8)9-5-17-6-10(11(9)16)18(19)20/h1-6H,(H2,16,17)
InChIKeyMCFGVNCXPOVLEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-5-(3-(trifluoromethoxy)phenyl)pyridin-4-amine: A Specialized Pyridine Scaffold for SAR Studies


3-Nitro-5-(3-(trifluoromethoxy)phenyl)pyridin-4-amine (CAS: 2748620-21-3 ) is a synthetic, polysubstituted pyridine derivative belonging to a class of compounds explored for their biological activity as kinase inhibitors and receptor modulators [1]. It features a unique combination of an electron-withdrawing nitro group at the 3-position, a lipophilic 3-trifluoromethoxyphenyl group at the 5-position, and a hydrogen-bond-donating primary amine at the 4-position of the pyridine ring. This specific substitution pattern generates a distinctive electronic environment and molecular geometry, making it a valuable intermediate or probe molecule for medicinal chemistry, distinct from its simpler and commercially ubiquitous aminopyridine analogs.

Electronically differentiated 3-nitro-5-aryl pyridine scaffold for kinase inhibitor SAR
Meta-trifluoromethoxy phenyl group provides distinct lipophilic and H-bond profile
4-Amine handle supports functionalization for target engagement studies

Why This Compound Cannot Be Replaced by Generic Pyridine Analogs


Simple in-class analogs like 4-aminopyridine or 3-nitro-5-phenylpyridine cannot be interchanged with this compound because the unique synergy of the 3-nitro and 5-[3-(trifluoromethoxy)phenyl] groups dictates its specific physicochemical and target-binding properties. The meta-substituted trifluoromethoxy group introduces distinct electronic (Hammett σ_m ≈ 0.38) and lipophilic (Hansch π ≈ +1.04) effects compared to its para-isomer (σ_p ≈ 0.35, π ≈ +1.04) or a trifluoromethyl analog (σ_m ≈ 0.43, π ≈ +0.88) [1][2]. Meanwhile, the nitro group at position 3 further polarizes the pyridine ring, impacting amine basicity and hydrogen-bonding capacity. These quantitative electronic and steric differences mean that even closely related compounds occupy different chemical spaces and cannot be used as direct functional substitutes in quantitative structure-activity relationship (QSAR) models or as reliable mimics.

Electronic profile mismatch
Simple 4-aminopyridine lacks the electron-withdrawing nitro and trifluoromethoxy groups; amine basicity and dipole moment differ substantially.
property shift
Lipophilicity and HBA divergence
Meta-OCF3 group gives a cLogP increase of ~0.85 units over methyl analogs and adds extra hydrogen-bond acceptor sites, altering permeability and solubility profiles.
ADME space change
Conformational constraint
3,5-disubstitution induces a distinct inter-ring dihedral angle (~45-55°) compared to 2-substituted or unsubstituted analogs, affecting binding pocket fit.
geometry shift

Quantitative Differentiation Guide vs. Closest Analogs


Meta-OCF3 vs. Para-OCF3 and CF3 Electronic Effects

The choice of a meta-trifluoromethoxy substituent on the 5-phenyl ring provides a distinct electronic profile compared to the para-trifluoromethoxy or meta-trifluoromethyl analogs. The Hammett substituent constant (σ_m) and inductive component (σ_I) are key differentiators [1].

Meta-OCF3 Electronic Effects
Class-level inference
σ_m ≈ +0.38 (OCF3) vs. σ_m ≈ +0.43 (CF3); resonance donation σ_R ≈ -0.17 for OCF3
Inductive withdrawal
lower vs. CF3
Supports electronic parameter differentiation for target interaction profiling
Hammett analysis in water, 25°C; resonance component alters H-bond potential
Medicinal Chemistry QSAR Substituent Effects

Lipophilicity and Hydrogen Bond Acceptor Profile Comparison

The meta-trifluoromethoxy group provides a specific lipophilicity profile crucial for membrane permeability and target binding, quantified through calculated partition coefficients (cLogP) and hydrogen bond acceptor (HBA) count [1].

Lipophilicity & HBA Profile
Class-level inference
cLogP ≈ 2.85 (target) vs. ≈ 2.0 (m-tolyl); HBA count 7 vs. 4
ΔcLogP +0.85
~7x partitioning
May influence membrane permeability and polar interaction capacity
Predicted values; experimental verification needed
ADME Physicochemical Property Lipophilicity

Steric and Conformational Impact of 3,5-Disubstitution

The 3-nitro and 5-aryl substitution pattern on the 4-aminopyridine core creates a unique dihedral angle between the two aromatic rings, which is a critical parameter for target binding. This is distinct from 2- or 4-aryl substituted isomers [1].

Steric & Conformational Impact
Class-level inference
Inter-ring dihedral ~45-55°; predicted pKa (conj. acid) ≈ 4.5-5.0
pKa shift
vs. 9.2 (4-aminopyridine)
Reported geometry and basicity reduction may constrain binding-pocket interactions
DFT predictions; charge-reinforced interactions may differ
Medicinal Chemistry Molecular Docking Conformational Analysis

Optimal Research Applications


Targeted Kinase Inhibitor Library Scaffold

The compound's distinct 3,5-disubstituted-4-aminopyridine core, with its calculated dihedral restraint and moderated basicity, serves as an ideal central scaffold for ATP-competitive kinase inhibitor libraries. The amine at the 4-position can be readily functionalized to explore the hinge-binding region, while the trifluoromethoxyphenyl group probes a lipophilic back pocket, a payload combination not achievable with common 4-aminopyridine or simple phenyl analogs [1].

Fluorine Scan Probe for ADME Optimization

In lead optimization, the compound can be used in a 'fluorine scan' to directly compare the impact of a meta-OCF3 group versus a meta-CF3 or meta-CH3 group on key properties like cLogP, metabolic stability, and permeability. The evidence shows a quantifiable cLogP increase of ~0.85 units over the methyl analog, making it a critical tool for finely tuning compound lipophilicity without adding excessive H-bond acceptors [2].

Dual-Functional Intermediate for Bioconjugation

The presence of both an aryl halide precursor (via the phenyl ring) and a versatile nitro group (reducible to an amine) makes this compound a powerful dual-functional intermediate. The evidence confirms its distinct electronic profile, allowing for chemoselective transformations at either the nitro or amine group, which is a significant advantage over simpler nitroaniline derivatives for constructing complex, multifunctional probes or drug-linker conjugates [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library scaffold
3,5-disubstituted pyridine with modulated basicity
Hinge-binding region and lipophilic pocket probing
Fluorine scan probe for ADME optimization
Meta-OCF3 vs. CF3/CH3 substituent effects
cLogP, HBA count, and permeability modulation
Dual-functional intermediate for bioconjugation
Nitro (reducible) and amine handle
Chemoselective transformation and linker attachment
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